Faropenem Faropenem 6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylic acid is a faropenem. It is a conjugate acid of a 6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate.
Faropenem has been used in trials studying the treatment of Tuberculosis, Pulmonary Tuberculosis, and Community Acquired Pneumonia.
Faropenem is a penem with a tetrahydrofuran substituent at position C2, with broad-spectrum antibacterial activity against many gram-positive and gram-negative aerobes and anaerobes. Compared with imipenem, faropenem has improved chemical stability and reduced central nervous system effects. In addition, faropenem is resistant to hydrolysis by many beta-lactamases.
Brand Name: Vulcanchem
CAS No.: 106560-14-9
VCID: VC21339571
InChI: InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/t5-,6-,7+,11-/m1/s1
SMILES: CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O
Molecular Formula: C12H15NO5S
Molecular Weight: 285.32 g/mol

Faropenem

CAS No.: 106560-14-9

VCID: VC21339571

Molecular Formula: C12H15NO5S

Molecular Weight: 285.32 g/mol

Purity: 95%

* For research use only. Not for human or veterinary use.

Faropenem - 106560-14-9

Description

Faropenem is a beta-lactam antibiotic belonging to the penem class, known for its broad-spectrum antimicrobial activity. It is particularly noted for its resistance to hydrolysis by nearly all beta-lactamases, which makes it effective against many Gram-positive and Gram-negative bacteria . Faropenem has been investigated in various clinical trials for treating infections such as community-acquired pneumonia and tuberculosis .

Mechanism of Action

Like other beta-lactam antibiotics, faropenem works by binding to and competitively inhibiting the transpeptidase enzymes used by bacteria to cross-link peptidoglycan chains. This action disrupts the bacterial cell wall, leading to cell lysis and death . Faropenem's resistance to beta-lactamases allows it to maintain efficacy against bacteria that would otherwise be resistant to many other antibiotics .

Clinical Applications and Trials

Faropenem has been studied in various clinical contexts, including the treatment of tuberculosis, pulmonary tuberculosis, and community-acquired pneumonia . It has shown promise as part of combination regimens, such as the FLAME regimen (faropenem, linezolid, and moxifloxacin), which is being explored for treating both drug-susceptible and multidrug-resistant tuberculosis .

Resistance and Future Directions

Despite its broad-spectrum activity, faropenem faces challenges related to bacterial resistance. Some studies suggest potential cross-resistance to carbapenems, which are considered antibiotics of last resort . Therefore, careful monitoring and further research are necessary to fully understand faropenem's role in antimicrobial therapy and to mitigate the risk of resistance development .

CAS No. 106560-14-9
Product Name Faropenem
Molecular Formula C12H15NO5S
Molecular Weight 285.32 g/mol
IUPAC Name (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/t5-,6-,7+,11-/m1/s1
Standard InChIKey HGGAKXAHAYOLDJ-FHZUQPTBSA-N
Isomeric SMILES C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O
SMILES CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O
Canonical SMILES CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O
Purity 95%
Synonyms (5R,6S)-6-(R)-1-hydroxyethyl-7-oxo-3-(R)-2-tetrahydrofuryl-4-thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate
faropenem
fropenem
PubChem Compound 65894
Last Modified Aug 15 2023

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